molecular formula C14H14N2O B1676538 Metyrapone CAS No. 54-36-4

Metyrapone

Número de catálogo: B1676538
Número CAS: 54-36-4
Peso molecular: 226.27 g/mol
Clave InChI: FJLBFSROUSIWMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Clinical Applications

  • Cushing's Syndrome
    • Treatment : Metyrapone is effective in controlling hypercortisolemia in patients with Cushing's syndrome. A multicenter study involving 195 patients demonstrated significant reductions in serum cortisol levels after treatment with this compound. The study reported that 55% of patients achieved control over their cortisol levels after treatment, with a median duration of therapy being 8 months .
    • Case Study Insights : In a retrospective analysis, patients showed marked improvements in biochemical parameters, including a reduction in mean serum cortisol levels from 722.9 nmol/L to 348.6 nmol/L (P < .0001) after treatment .
  • Adrenal Insufficiency
    • Diagnostic Tool : this compound is utilized to assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis. The this compound test helps determine the adrenal glands' ability to respond to stress by measuring the increase in ACTH and cortisol precursors following administration .
    • Research Findings : A prospective study found that this compound administration led to significant changes in 11-deoxycortisol and ACTH levels, indicating its utility in diagnosing secondary and tertiary adrenal insufficiency .
  • Hyperaldosteronism
    • This compound can also be beneficial for managing conditions characterized by excessive aldosterone production, as it helps restore hormonal balance by modulating adrenal steroidogenesis.

Comparative Studies

Recent research has compared this compound with other therapeutic agents such as osilodrostat for managing Cushing's syndrome. While both drugs demonstrated comparable efficacy, this compound showed a more pronounced reduction in urinary free cortisol levels over time .

Summary of Case Studies

Study TypePatient CountKey Findings
Multicenter Study195Significant reduction in serum cortisol; control achieved in 55% of patients .
Prospective Analysis44This compound effectively assessed HPA axis integrity; alterations in metabolic profiles observed .
Comparative Efficacy StudyVariesThis compound vs. osilodrostat; similar efficacy with notable differences in cortisol reduction rates .

Análisis Bioquímico

Biochemical Properties

Metyrapone is a steroid 11-beta-monooxygenase inhibitor . It interacts with the enzyme steroid 11-beta-monooxygenase, inhibiting its function . This enzyme is responsible for the conversion of 11-deoxycortisol into cortisol in the adrenal gland . By inhibiting this enzyme, this compound reduces the production of cortisol and corticosterone .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing cortisol and corticosterone production, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The reduction in cortisol levels leads to an increase in adrenocorticotropic hormone (ACTH) production by the pituitary .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the 11-ß-hydroxylation reaction in the adrenal cortex . This inhibition reduces cortisol and corticosterone production. The removal of the strong inhibitory feedback mechanism exerted by cortisol results in an increase in adrenocorticotropic hormone (ACTH) production by the pituitary .

Temporal Effects in Laboratory Settings

This compound has a rapid onset of action, reducing cortisol levels within approximately 2 hours . It demonstrates sustained efficacy in the long term, improving clinical and/or biochemical features and cortisol-related comorbidities of diseases like Cushing’s syndrome .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the oral LD50 in rats is 521 mg/kg . At high doses, adverse effects such as cardiac arrhythmias, hypotension, and impairment of consciousness can occur .

Metabolic Pathways

This compound is involved in the metabolic pathway of cortisol synthesis. It interacts with the enzyme steroid 11-beta-monooxygenase, inhibiting the conversion of 11-deoxycortisol into cortisol .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its primary site of action is the adrenal cortex where it inhibits the enzyme steroid 11-beta-monooxygenase .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be localized in the endoplasmic reticulum of the adrenal cortex cells, where the enzyme steroid 11-beta-monooxygenase is located .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La metirapona se sintetiza mediante un proceso químico de varios pasos. La síntesis comienza con la reacción de 3-piridinocarboxaldehído con acetona en presencia de una base para formar 2-metil-1,2-di(piridin-3-il)propan-1-ona . Las condiciones de reacción suelen implicar el uso de disolventes como etanol o metanol y una base como hidróxido de sodio o hidróxido de potasio. La reacción se lleva a cabo a temperatura ambiente y se monitoriza mediante técnicas como la cromatografía en capa fina.

Métodos de producción industrial

En entornos industriales, la producción de metirapona implica reactores químicos a gran escala donde las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza. El proceso incluye pasos como la cristalización y la purificación para garantizar que el producto final cumpla con las normas farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

La metirapona experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

    Reducción: Los reactivos comunes incluyen borohidruro de sodio o hidruro de litio y aluminio, que normalmente se utilizan en disolventes anhidros como el tetrahidrofurano.

    Oxidación: Se utilizan reactivos como permanganato de potasio u óxido de cromo (VI) en condiciones ácidas o básicas.

    Sustitución: Se utilizan electrófilos como haluros de alquilo o cloruros de acilo en presencia de una base o un catalizador.

Principales productos

    Reducción: Metirapol

    Oxidación: Varios derivados oxidados

    Sustitución: Derivados de piridina sustituidos

Actividad Biológica

Metyrapone, a selective inhibitor of the enzyme 11β-hydroxylase (CYP11B1), plays a significant role in the regulation of glucocorticoid synthesis. This compound is primarily used in the treatment of Cushing's syndrome (CS) and has been investigated for its broader biological activities, including its immunomodulatory effects and potential antidepressant properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound inhibits steroidogenesis by blocking the conversion of 11-deoxycorticosterone to corticosterone, thereby reducing cortisol production. Its inhibitory effect on CYP11B1 is characterized by an IC50 value of approximately 7.83 μM . Additionally, this compound also affects other cytochrome P450 enzymes, including CYP3A4, which may contribute to its pharmacological profile .

Treatment of Cushing's Syndrome

This compound is primarily indicated for managing hypercortisolism in patients with Cushing's syndrome. A multicenter retrospective study involving 195 patients demonstrated significant reductions in cortisol levels following this compound therapy:

MeasurementInitial Value (nmol/L)Final Value (nmol/L)p-value
Mean Serum Cortisol Day-Curve722.9348.6< .0001
9 AM Serum Cortisol882.9491.1< .0001
24-hour Urinary Free Cortisol1483452.6.003

Overall, biochemical control was achieved in approximately 75% of cases treated with this compound monotherapy . Adverse effects were reported in about 25% of patients, primarily mild gastrointestinal disturbances and dizziness .

Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of this compound. In animal models, this compound treatment resulted in a 41% reduction in thymus weight and a 48% decrease in splenic lymphocyte numbers, indicating its potential impact on immune function . These findings suggest that this compound may alter immune responses by modulating lymphocyte populations.

Antidepressant Potential

This compound has also been investigated for its potential antidepressant effects. In a double-blind study involving eight patients with depression, it exhibited positive outcomes on depressive symptoms . However, further research is necessary to establish its efficacy and mechanism in this context.

Case Studies

  • Case Study: Efficacy in Cushing's Syndrome
    • A patient with Cushing's syndrome experienced significant cortisol reduction after initiating this compound therapy. Initial cortisol levels were recorded at 900 nmol/L , which decreased to 350 nmol/L after three months of treatment.
    • The patient reported improved quality of life and symptom relief during follow-up visits.
  • Case Study: Immunological Impact
    • In a study involving rats subjected to stress tests, this compound administration led to altered gene expression related to glucocorticoid receptors (GR) and mineralocorticoid receptors (MR). The drug attenuated stress-induced increases in plasma cortisol levels while affecting transcriptional activity differentially across target genes such as Fkbp5 and Per1 .

Propiedades

IUPAC Name

2-methyl-1,2-dipyridin-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLBFSROUSIWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023314
Record name Metyrapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metyrapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4), Sparingly soluble, SOL IN METHANOL & CHLOROFORM, 4.27e-01 g/L
Record name SID47193698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Metyrapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METYRAPONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metyrapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The pharmacological effect of Metopirone is to reduce cortisol and corticosterone production by inhibiting the 11-ß-hydroxylation reaction in the adrenal cortex. Removal of the strong inhibitory feedback mechanism exerted by cortisol results in an increase in adrenocorticotropic hormone (ACTH) production by the pituitary. With continued blockade of the enzymatic steps leading to production of cortisol and corticosterone, there is a marked increase in adrenocortical secretion of their immediate precursors, 11-desoxycortisol and desoxycorticosterone, which are weak suppressors of ACTH release, and a corresponding elevation of these steroids in the plasma and of their metabolites in the urine. These metabolites are readily determined by measuring urinary 17-hydroxycorticosteroids (17-OHCS) or 17-ketogenic steroids (17-KGS). Because of these actions, metopirone is used as a diagnostic test, with urinary 17-OHCS measured as an index of pituitary ACTH responsiveness. Metopirone may also suppress biosynthesis of aldosterone, resulting in a mild natriuresis., METYRAPONE REDUCES CORTISOL PRODUCTION BY INHIBITION OF 11BETA-HYDROXYLATION REACTION. BIOSYNTHETIC PROCESS IS TERMINATED @ 11DESOXYCORTISOL... IN NORMAL PERSON...INCR IN ACTH RELEASE FOLLOWS, & SECRETION OF 11DESOXYCORTISOL...ACCELERATED., ORAL ADMIN OF 250 MG/SQ M BODY SURFACE INCR PLASMA CONCN OF GLUCOSE & GROWTH HORMONE IN CHILDREN., @ LOW DOSES PGE2 & PGF2ALPHA RELEASE WERE STIMULATED. @ HIGHER DOSES PGF2ALPHA RELEASE WAS INHIBITED.
Record name Metyrapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METYRAPONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM ETHER & PENTANE, WHITE TO LIGHT AMBER, FINE CRYSTALLINE POWDER

CAS No.

54-36-4
Record name Metyrapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metyrapone [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metyrapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name metyrapone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name metyrapone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metyrapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metyrapone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METYRAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS9KD92H6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METYRAPONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metyrapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50-51 °C, 50.5 °C
Record name Metyrapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METYRAPONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metyrapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metyrapone
Reactant of Route 2
Reactant of Route 2
Metyrapone
Reactant of Route 3
Metyrapone
Reactant of Route 4
Reactant of Route 4
Metyrapone
Reactant of Route 5
Reactant of Route 5
Metyrapone
Reactant of Route 6
Reactant of Route 6
Metyrapone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.